COX-2 Enzyme Inhibition
2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid exhibits weak inhibition of human recombinant COX-2 with an IC50 > 10,000 nM [1]. This activity profile is distinct from that of its 5-methylated analog, 2-(5-methyl-2-phenylthiazol-4-yl)acetic acid, which displays enhanced lipophilicity (LogP 2.44 vs. 2.44 for the parent compound, but with a higher melting point of 135-137°C vs. 82-85°C) that may alter in vitro assay solubility and cellular permeability . The target compound serves as a control or starting scaffold for optimization, rather than a potent inhibitor itself.
| Evidence Dimension | COX-2 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | 2-(5-Methyl-2-phenylthiazol-4-yl)acetic acid (CAS 101736-22-5); no direct COX-2 IC50 data available, but structural modification known to enhance potency in thiazole series |
| Quantified Difference | Target compound is a weak inhibitor, suitable as a negative control or SAR starting point |
| Conditions | Human recombinant COX-2, 5 min preincubation, arachidonic acid addition, HPLC analysis |
Why This Matters
Understanding the baseline COX-2 inhibition of the parent scaffold guides SAR studies and prevents misinterpretation of activity in derivative screens.
- [1] BindingDB. BDBM50062726 (CHEMBL3397727) IC50 > 10,000 nM for human recombinant COX-2. BindingDB. View Source
